molecular formula C11H8N4O2S B12927921 (2E)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)imino]-1,3-thiazolidin-4-one

(2E)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)imino]-1,3-thiazolidin-4-one

Cat. No.: B12927921
M. Wt: 260.27 g/mol
InChI Key: FTUBMICQXVSDKI-UHFFFAOYSA-N
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Description

(2E)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)imino]-1,3-thiazolidin-4-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains an oxadiazole ring fused with a thiazolidinone moiety, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)imino]-1,3-thiazolidin-4-one typically involves the reaction of 5-phenyl-1,3,4-oxadiazole-2-amine with a thiazolidinone derivative under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)imino]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the oxadiazole or thiazolidinone rings are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

(2E)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)imino]-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (2E)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)imino]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)imino]-1,3-thiazolidin-4-one
  • (2E)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)imino]-1,3-thiazolidin-2-one
  • (2E)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)imino]-1,3-thiazolidin-5-one

Uniqueness

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H8N4O2S

Molecular Weight

260.27 g/mol

IUPAC Name

(2E)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)imino]-1,3-thiazolidin-4-one

InChI

InChI=1S/C11H8N4O2S/c16-8-6-18-11(12-8)13-10-15-14-9(17-10)7-4-2-1-3-5-7/h1-5H,6H2,(H,12,13,15,16)

InChI Key

FTUBMICQXVSDKI-UHFFFAOYSA-N

Isomeric SMILES

C1C(=O)N/C(=N\C2=NN=C(O2)C3=CC=CC=C3)/S1

Canonical SMILES

C1C(=O)NC(=NC2=NN=C(O2)C3=CC=CC=C3)S1

Origin of Product

United States

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